1,4-Dithiane-2,5-di(methanethiol)
Overview
Description
1,4-Dithiane-2,5-di(methanethiol) is a sulfur-containing organic compound characterized by a six-membered ring with two sulfur atoms and two methanethiol groups attached to it. This compound is particularly interesting due to its electrophilic and nucleophilic centers, which allow it to participate in a wide range of chemical reactions, making it a valuable building block in organic and medicinal chemistry .
Mechanism of Action
Target of Action
1,4-Dithiane-2,5-dimethanethiol, also known as 1,4-Dithiane-2,5-di(methanethiol), is a versatile compound used in various chemical reactions . Its primary targets are azomethine imines and α-azido vinyl ketones . These targets play a crucial role in the synthesis of complex molecular architectures .
Mode of Action
The compound interacts with its targets through a domino process that comprises two consecutive reactions . The first step involves the cleavage of 1,4-Dithiane-2,5-dimethanethiol, leading to mercaptoacetaldehyde . The second step is a [3 + 3] cycloaddition of mercaptoacetaldehyde with azomethine imines . This interaction results in significant changes in the molecular structure of the targets, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by 1,4-Dithiane-2,5-dimethanethiol involve the cleavage of the compound and the subsequent [3 + 3] cycloaddition . These pathways have downstream effects that result in the formation of complex molecular structures . The cleavage of 1,4-Dithiane-2,5-dimethanethiol can take place via multiple possible pathways, and the most energetically favorable pathway involves double-methanol molecules mediating the proton transfer process .
Result of Action
The result of the action of 1,4-Dithiane-2,5-dimethanethiol is the formation of new compounds through a domino process involving cleavage and [3 + 3] cycloaddition . This leads to the creation of complex molecular architectures, including the formation of enantioenriched substituted dihydrothiophen-2 (3H)-one derivatives .
Action Environment
The action of 1,4-Dithiane-2,5-dimethanethiol can be influenced by environmental factors. For instance, the reaction between 1,4-Dithiane-2,5-dimethanethiol and azomethine imines can proceed most efficiently in the presence of both DABCO and methanol . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of certain substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,5-di(methanethiol) can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with suitable reagents. For instance, the reaction of 1,4-dithiane-2,5-diol with 2-sulfanylbenzohydrazide in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C leads to the formation of 1,4-Dithiane-2,5-di(methanethiol) .
Industrial Production Methods: Industrial production methods for 1,4-Dithiane-2,5-di(methanethiol) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiane-2,5-di(methanethiol) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to participate in the synthesis of sulfur-containing heterocyclic compounds such as thiophenes and thiazoles.
Common Reagents and Conditions: Common reagents used in reactions involving 1,4-Dithiane-2,5-di(methanethiol) include potassium carbonate (K2CO3), DABCO, and methanol. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from reactions involving 1,4-Dithiane-2,5-di(methanethiol) include various sulfur-containing heterocycles, such as thiophenes and thiazoles. These products are valuable in organic synthesis and medicinal chemistry.
Scientific Research Applications
1,4-Dithiane-2,5-di(methanethiol) has a wide range of scientific research applications. It is used as a versatile synthon in the synthesis of various heterocyclic compounds, making it valuable in organic and medicinal chemistry. Additionally, it is used in the preparation of sulfur-containing molecules, which have applications in pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,4-Dithiane-2,5-di(methanethiol) include 1,3-dithiane and 1,4-dithiin. These compounds share structural similarities, such as the presence of sulfur atoms in a ring structure .
Uniqueness: 1,4-Dithiane-2,5-di(methanethiol) is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its dual electrophilic and nucleophilic centers make it a valuable building block in organic synthesis, allowing for the efficient construction of complex molecular architectures .
Properties
IUPAC Name |
[5-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYTVZAYDAIHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(S1)CS)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464734 | |
Record name | 1,4-Dithiane-2,5-dimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136122-15-1 | |
Record name | 2,5-Bis(mercaptomethyl)-1,4-dithiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136122-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimercaptomethyl-1,4-dithiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136122151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dithiane-2,5-dimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimercaptomethyl-1,4-dithiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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